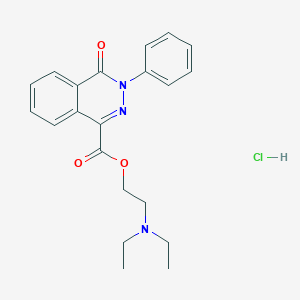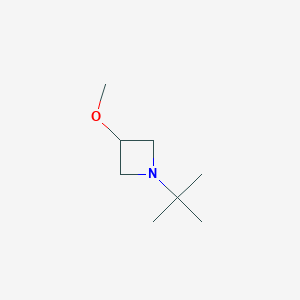
1-Tert-butyl-3-methoxyazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3-methoxyazetidine is a four-membered heterocyclic compound containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-methoxyazetidine can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically requires the use of a base such as potassium carbonate and a catalyst like tetrakis(triphenylphosphine)palladium under an inert atmosphere.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tert-butyl-3-methoxyazetidine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-3-methoxyazetidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of azetidine derivatives on biological systems.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-3-methoxyazetidine involves its interaction with molecular targets through its functional groups. The methoxy and tert-butyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-3-hydroxymethyl-3-nitroazetidine: This compound has a hydroxymethyl group instead of a methoxy group and exhibits different reactivity and applications.
1-Bromoacetyl-3,3-dinitroazetidine: Known for its anticancer properties, this compound has a bromoacetyl group and different biological activity.
Uniqueness: 1-Tert-butyl-3-methoxyazetidine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group provides different reactivity compared to hydroxymethyl or bromoacetyl derivatives, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
26146-64-5 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-tert-butyl-3-methoxyazetidine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-5-7(6-9)10-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
KCHVNJXEPNAETL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC(C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


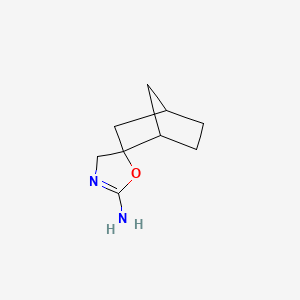
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
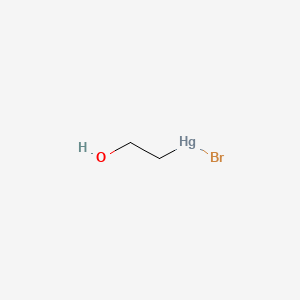
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
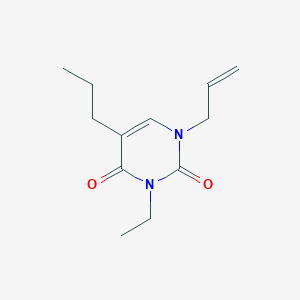
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
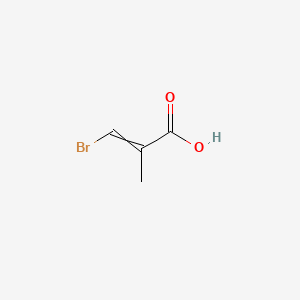
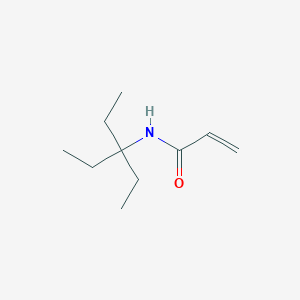
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)
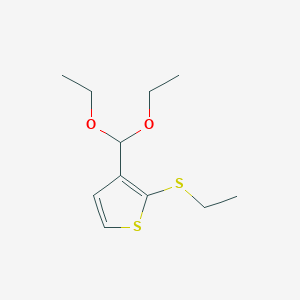
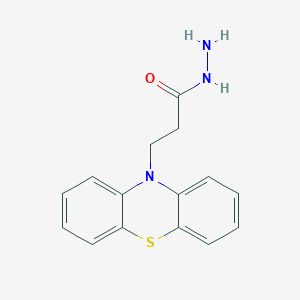
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

